molecular formula C17H20N6O B10913920 6-cyclopropyl-N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10913920
M. Wt: 324.4 g/mol
InChI Key: DBJRNJUMUDVTFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-CYCLOPROPYL-N~4~-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a cyclopropyl group, a pyrazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CYCLOPROPYL-N~4~-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

6-CYCLOPROPYL-N~4~-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

6-CYCLOPROPYL-N~4~-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 6-CYCLOPROPYL-N~4~-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-CYCLOPROPYL-N~4~-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups and its potential for diverse applications in various scientific fields. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C17H20N6O

Molecular Weight

324.4 g/mol

IUPAC Name

6-cyclopropyl-N-(1-ethyl-5-methylpyrazol-4-yl)-1-methylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C17H20N6O/c1-4-23-10(2)15(9-19-23)21-17(24)12-7-14(11-5-6-11)20-16-13(12)8-18-22(16)3/h7-9,11H,4-6H2,1-3H3,(H,21,24)

InChI Key

DBJRNJUMUDVTFR-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NC(=O)C2=CC(=NC3=C2C=NN3C)C4CC4)C

Origin of Product

United States

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